Dipentene
Overview
Description
Dipentene, also known as limonene, is a naturally occurring chemical compound found in the essential oils of citrus fruits such as oranges, lemons, and limes. It is a colorless liquid with a pleasant, citrus-like aroma. This compound is classified as a cyclic monoterpene and has the chemical formula C10H16. It is widely used in various industries due to its solvent properties, fragrance, and flavoring capabilities .
Scientific Research Applications
Mechanism of Action
Limonene, also known as Dipentene, Cajeputene, Cinene, or DL-Limonene, is a monoterpene that exhibits a variety of biological properties such as antioxidant, anti-inflammatory, anticancer, antinociceptive, and gastroprotective characteristics .
Target of Action
Limonene’s primary targets include various proteins and enzymes involved in cellular processes. For instance, it has been shown to inhibit the viral DNA polymerase during the reproduction cycle when new viral DNA is synthesized . In cancer cells, limonene acts mainly on tumor regression induced apoptosis .
Mode of Action
Limonene interacts with its targets to induce changes in cellular processes. For example, it can inhibit protein glycation through a novel mechanism of stabilization of protein structure through hydrophobic interactions . In cancer cells, limonene induces apoptosis, a form of programmed cell death, leading to tumor regression .
Biochemical Pathways
Limonene and its metabolites play various inhibitory and stimulatory roles in key pathways involved in tumor progression and regression . It also exerts its effects by up-regulating B-cell lymphoma-2 (Bcl-2)-associated X protein (BAX), cytochrome c release, cysteine-aspartic proteases (caspase)-3, caspase-9, transforming growth factor β (TGF-β), and down-regulating anti-apoptotic Bcl-2 .
Pharmacokinetics
The pharmacokinetics of limonene have been studied in patients with advanced cancer. The maximum tolerated dose was found to be 8 g/m^2 per day, with nausea, vomiting, and diarrhea being dose-limiting .
Result of Action
The action of limonene results in various molecular and cellular effects. For instance, it has been shown to have neuroprotective effects in neurodegenerative diseases, including Alzheimer’s disease, multiple sclerosis, epilepsy, anxiety, and stroke . In cancer cells, limonene induces apoptosis, leading to tumor regression .
Action Environment
The action of limonene can be influenced by environmental factors. For example, the bactericidal activity of limonene against E. coli was improved with simultaneous applications of heat and acidic pH (4.0), increasing outer membrane permeability and altering β-sheet proteins . Furthermore, encapsulation has been used to conserve and protect limonene from outside aggressions, allowing its controlled release and enhancing its low water solubility .
Safety and Hazards
Future Directions
With sustainability becoming a central theme in industrial practices, Dipentene’s natural origins and properties make it a go-to choice for responsible and environmentally friendly solutions . As industries increasingly adopt this compound as a sustainable solvent, we move closer to a future of responsible manufacturing and reduced environmental impact .
Biochemical Analysis
Biochemical Properties
Limonene and its metabolites possess bioactivities such as antitumor, antiviral, anti-inflammatory, and antibacterial agents . These therapeutic properties have been well documented . Limonene is known to restrain exclusively the viral DNA polymerase during the reproduction cycle when new viral DNA is synthesized . Limonene and its metabolites have demonstrated numerous biochemical effects as chemotherapeutic agents .
Cellular Effects
Limonene has demonstrated numerous effects on various types of cells. It has been shown to promote cell apoptosis . In vitro research shows that limonene’s antioxidant and anti-inflammatory activities may protect your brain from damage and certain diseases . A recent study assessed the anticipated neuroprotective effect of D-limonene on a corticosterone-induced neurotoxicity model in PC12 cells . D-Limonene opposed the effects of corticosterone, stimulated AMPKα and inhibited NF-κB nuclear translocation through the upregulation of Silent mating type information regulation 2 homolog-1 (SIRT1) .
Molecular Mechanism
The mechanism of action of limonene was explored by analyzing its influence on the cell morphology, membrane permeability, and changes in the protein, nucleic acid, ATP, ATPase (Na + K + -ATPase, Ca 2+ -ATPase), respiratory chain complex IV, and differential protein expression of the respiratory chain complex of L. monocytogenes . Limonene exerted its effects by up-regulation of B-cell lymphoma-2 (Bcl-2)-associated X protein (BAX), cytochrome c release, cysteine-aspartic proteases (caspase)-3, caspase-9, transforming growth factor β (TGF-β), and down-regulation of anti-apoptotic Bcl-2 .
Temporal Effects in Laboratory Settings
Most studies on limonene’s health benefits have been performed on animals or in lab settings . Very few human studies exist, which means there is still much to learn about how limonene may work in different people . Research on limonene has increased in recent years .
Dosage Effects in Animal Models
In animal models, limonene has shown varying effects at different dosages. For instance, tumor-bearing mice fed a D-limonene-enriched diet had a significantly increased lifespan, up to 10 days longer . In another study, limonene improved all parameters assessed in the elevated plus maze test at two concentrations of 0.5% and 1.0% .
Metabolic Pathways
Limonene is formed from geranyl pyrophosphate by cyclization of a neryl carbocation or its equivalent . The final step involves the loss of a proton from the cation to form the alkene . In nature, limonene is a monocyclic terpene that presents in hundreds of plants .
Transport and Distribution
Limonene is obtained commercially from citrus fruits through two primary methods: centrifugal separation or steam distillation . The oleaginous yeast Yarrowia lipolytica has been engineered to produce D- and L-limonene .
Subcellular Localization
Limonene synthase, the enzyme responsible for the first dedicated step of monoterpene biosynthesis in mint species, is translated as a preprotein bearing a long plastidial transit peptide . Immunogold labeling using polyclonal antibodies raised to the native enzyme demonstrated the specific localization of limonene synthase to the leucoplasts of peppermint (Mentha × piperita) oil gland secretory cells during the period of essential oil production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentene can be synthesized through several methods, including the isomerization of alpha-pinene and beta-pinene, which are components of turpentine oil. The isomerization process involves heating these compounds in the presence of a catalyst such as phosphoric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from citrus peels through steam distillation. The extracted oil is then subjected to fractional distillation to isolate this compound. Another method involves the by-product recovery from the kraft paper-making process, where turpentine is separated and further distilled to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Dipentene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, ozone
Reducing agents: Hydrogen gas, palladium or platinum catalysts
Halogenating agents: Chlorine, bromine
Major Products Formed:
Oxidation products: Carveol, carvone, limonene oxide
Reduction products: Menthane
Substitution products: Halogenated this compound derivatives
Comparison with Similar Compounds
Dipentene is similar to other monoterpenes such as alpha-pinene, beta-pinene, and myrcene. it has unique properties that set it apart:
Alpha-pinene: Found in pine trees, alpha-pinene has a pine-like aroma and is used in the production of synthetic camphor.
Beta-pinene: Also found in pine trees, beta-pinene has a woody-green aroma and is used in the production of fragrances and flavors.
Myrcene: Found in hops and bay leaves, myrcene has a musky, earthy aroma and is used in the production of perfumes and flavors.
This compound’s versatility, pleasant aroma, and excellent solvent properties make it a valuable compound in various applications, distinguishing it from its similar counterparts.
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQYMWWDOXHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | DIPENTENE | |
Source | CAMEO Chemicals | |
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Record name | limonene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Limonene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
9003-73-0 | |
Record name | Polylimonene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |
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DSSTOX Substance ID |
DTXSID2029612 | |
Record name | Limonene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |
Record name | DIPENTENE | |
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Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |
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Record name | Limonene | |
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Record name | LIMONENE | |
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Boiling Point |
352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |
Record name | DIPENTENE | |
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Record name | LIMONENE | |
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Record name | LIMONENE | |
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Flash Point |
115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |
Record name | DIPENTENE | |
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Record name | Limonene | |
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Record name | LIMONENE | |
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Record name | LIMONENE | |
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Solubility |
In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |
Record name | LIMONENE | |
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Density |
0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |
Record name | DIPENTENE | |
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Record name | LIMONENE | |
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Record name | LIMONENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Density |
4.7 (Air = 1) | |
Record name | LIMONENE | |
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Vapor Pressure |
1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |
Record name | Limonene | |
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Mechanism of Action |
The anticarcinogenic effects of monocyclic monoterpenes such as limonene were demonstrated when given during the initiation phase of 7,12-dimethylbenz[a]anthracene induced mammary cancer in Wistar-Furth rats. The possible mechanisms for this chemoprevention activity including limonene's effects on 7,12-dimethylbenz(a)anthracene-DNA adduct formation and hepatic metabolism of 7,12-dimethylbenz[a]anthracene were investigated. Twenty four hours after carcinogen administration, there were approx 50% decreases in 7,12-dimethylbenz(a)anthracene-DNA adducts found in control animals formed in the liver, spleen, kidney and lung of limonene fed animals. While circulating levels of 7,12-dimethylbenz(a)anthracene and/or its metabolites were not different in control and limonene fed rats, there was a 2.3 fold increase in 7,12-dimethylbenz(a)anthracene and/or 7,12-dimethylbenz(a)anthracene derived metabolites in the urine of the limonene fed animals. Limonene and sobrerol, a hydroxylated monocyclic monoterpenoid with increased chemoprevention activity, modulated cytochrome p450 and epoxide hydrolyase activity. The 5% limonene diet increased total cytochrome p450 to the same extent as phenobarbital treatment, while 1% sobrerol (isoeffective in chemoprevention to 5% limonene) did not. However, both 5% limonene and 1% sobrerol diets greatly increased the levels of microsomal epoxide hydrolyase protein and associated hydrating activities towards benzo[a]pyrene 4,5-oxide when compared to control and phenobarbital treatment. These changes also modified the rate and regioselectivity of in vitro microsomal 7,12-dimethylbenz(a)anthracene metabolism when compared to phenobarbital treatment or control. Identification of the specific isoforms of cytochrome p450 induced by these terpenoids was performed with antibodies to cytochrome p450 isozymes in Western blot analysis and inhibition studies of microsomal 7,12-dimethylbenz(a)anthracene metabolism. Five percent limonene was more effective than 1% sobrerol at increasing the levels of members of the cytochrome p450 2B and 2C families but was equally effective at increasing epoxide hydrolyase. Furthermore, both terpenoid diets caused increased formation of the proximate carcinogen, 7,12-dimethylbenz(a)anthracene 3,4-dihydrodiol. | |
Record name | LIMONENE | |
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Impurities |
Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |
Record name | LIMONENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |
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Color/Form |
Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |
CAS No. |
138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |
Record name | DIPENTENE | |
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Record name | Limonene | |
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Record name | Limonene | |
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Record name | LIMONENE | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Limonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | limonene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIMONENE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Polylimonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | LIMONENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/797 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-40 °F (USCG, 1999), -95.5 °C, -40 °F | |
Record name | DIPENTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3303 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | LIMONENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/797 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.